[(3-Fluoro-4-methylphenyl)methyl]hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a phenyl ring that has both a fluorine and a methyl substituent. Its chemical formula is , and it is often encountered in its hydrochloride form, with the CAS number 156941-64-9. The compound exhibits solubility in water, with a solubility of approximately 0.278 mg/mL, and has a molecular weight of 176.62 g/mol .
Specific reactions involving this compound have been documented, including its synthesis from the reaction of 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 3-(2-bromoacetyl)-2H-chromen-2-one in anhydrous ethanol .
The biological activity of [(3-Fluoro-4-methylphenyl)methyl]hydrazine is an area of ongoing research. Preliminary studies suggest potential activity against various biological targets, including:
The synthesis of [(3-Fluoro-4-methylphenyl)methyl]hydrazine typically involves multi-step synthetic pathways. One notable method includes:
[(3-Fluoro-4-methylphenyl)methyl]hydrazine has potential applications in several fields:
Interaction studies involving [(3-Fluoro-4-methylphenyl)methyl]hydrazine focus on its reactivity with biological molecules and other chemical entities. Notable interactions include:
These studies are crucial for assessing the safety and efficacy of the compound in medicinal chemistry.
Several compounds share structural similarities with [(3-Fluoro-4-methylphenyl)methyl]hydrazine, which may exhibit comparable properties. Notable examples include:
Compound Name | Similarity Index |
---|---|
(4-Fluoro-2-methylphenyl)hydrazine hydrochloride | 0.89 |
(3-Fluorophenyl)hydrazine hydrochloride | 0.88 |
(4-Fluorophenyl)hydrazine hydrochloride | 0.88 |
(3,5-Difluorophenyl)hydrazine hydrochloride | 0.84 |
(2,5-Difluorophenyl)hydrazine hydrochloride | 0.82 |
[(3-Fluoro-4-methylphenyl)methyl]hydrazine stands out due to its specific combination of fluorine and methyl substituents on the phenyl ring, which may influence its reactivity and biological activity differently compared to other hydrazines listed above.